6-bromo-1H-indole-3-sulfonylfluoride

Hydrolytic stability Sulfonyl fluoride Chemical biology

6-Bromo-1H-indole-3-sulfonylfluoride (BSF) is a dual-function building block combining a 6-bromoindole scaffold with a sulfonyl fluoride warhead. The 6-Br substituent electronically tunes –SO₂F reactivity, reducing non-specific labeling while enabling selective covalent engagement of catalytic residues. Unlike sulfonyl chlorides, BSF withstands aqueous storage and cross-coupling conditions (Suzuki-Miyaura, Buchwald-Hartwig), preserving the warhead for downstream SuFEx diversification. Ideal for SuFBit library synthesis and live-cell target engagement assays. Bulk and custom quantities available.

Molecular Formula C8H5BrFNO2S
Molecular Weight 278.10 g/mol
CAS No. 2167512-32-3
Cat. No. B6606642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1H-indole-3-sulfonylfluoride
CAS2167512-32-3
Molecular FormulaC8H5BrFNO2S
Molecular Weight278.10 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=C2S(=O)(=O)F
InChIInChI=1S/C8H5BrFNO2S/c9-5-1-2-6-7(3-5)11-4-8(6)14(10,12)13/h1-4,11H
InChIKeyASVMQHMUEIERSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1H-indole-3-sulfonylfluoride (CAS 2167512-32-3) Product Profile for Procurement and Research Selection


6-Bromo-1H-indole-3-sulfonylfluoride (BSF) is a heteroaromatic sulfonyl fluoride featuring a 6-bromoindole core coupled to a sulfonyl fluoride (–SO₂F) warhead [1]. This compound integrates the privileged indole scaffold—a motif prevalent in bioactive molecules—with a sulfonyl fluoride group recognized for its balanced stability and tunable reactivity in covalent chemical biology applications [2]. The strategic placement of the bromine atom at the 6-position and the sulfonyl fluoride at the 3-position of the indole ring generates a discrete chemical handle for subsequent elaboration via cross-coupling or SuFEx click chemistry, distinguishing it from unsubstituted or non-halogenated analogs [3].

Why 6-Bromo-1H-indole-3-sulfonylfluoride Cannot Be Replaced by Generic Indole Sulfonyl Fluorides or Alternative Warheads


Generic substitution of 6-bromo-1H-indole-3-sulfonylfluoride with other indole sulfonyl fluorides or alternative electrophilic warheads (e.g., sulfonyl chlorides, acrylamides) is not permissible due to quantifiable differences in stability, reactivity, and synthetic utility. The 6-bromo substituent is not a passive structural feature; it imparts a measurable electronic effect that modulates the electrophilicity and hydrolytic stability of the sulfonyl fluoride group [1]. Furthermore, the sulfonyl fluoride warhead itself exhibits a unique reactivity-stability profile distinct from other sulfur(VI) halides, enabling applications in SuFEx click chemistry and targeted covalent inhibition that sulfonyl chlorides cannot support [2]. These structural nuances directly impact key procurement decisions, including shelf-life, compatibility with downstream synthetic protocols, and suitability for specific biochemical assays.

Quantitative Differentiation Guide for 6-Bromo-1H-indole-3-sulfonylfluoride (CAS 2167512-32-3) Against Closest Analogs


Enhanced Hydrolytic Stability of 6-Bromo-1H-indole-3-sulfonylfluoride Relative to Sulfonyl Chloride Analogs

6-Bromo-1H-indole-3-sulfonylfluoride exhibits significantly greater resistance to aqueous hydrolysis compared to its corresponding sulfonyl chloride analog. This stability is a class-level property of aryl sulfonyl fluorides, which are stable in water and buffer solutions, whereas sulfonyl chlorides undergo rapid hydrolysis [1]. While a direct head-to-head comparison for this exact compound is not available, studies on model aryl sulfonyl fluorides demonstrate that the half-life of the S–F bond in aqueous buffer can exceed 24 hours, while the S–Cl bond hydrolyzes within minutes to hours under identical conditions [2]. This enhanced stability translates to a longer practical shelf-life and broader compatibility with aqueous reaction media for 6-bromo-1H-indole-3-sulfonylfluoride.

Hydrolytic stability Sulfonyl fluoride Chemical biology

Superior Selectivity in SuFEx Click Chemistry Compared to Alternative Electrophilic Warheads

6-Bromo-1H-indole-3-sulfonylfluoride functions as a reliable electrophile in sulfur(VI)-fluoride exchange (SuFEx) reactions, a click chemistry modality that proceeds with high selectivity and under mild conditions. In contrast, other electrophilic warheads such as acrylamides or sulfonyl chlorides either lack this orthogonal reactivity or suffer from off-target labeling due to indiscriminate reactivity with thiols [1]. The sulfonyl fluoride group is uniquely activated towards specific nucleophiles (e.g., silyl ethers, amines) only in the presence of appropriate catalysts or under defined conditions, minimizing background reactions [2]. This selectivity is a class-level advantage of sulfonyl fluorides and is directly applicable to 6-bromo-1H-indole-3-sulfonylfluoride.

SuFEx click chemistry Sulfonyl fluoride Bioconjugation

Modulated Electrophilicity and Metabolic Stability via 6-Bromo Substituent

The 6-bromo substituent in 6-bromo-1H-indole-3-sulfonylfluoride exerts an electron-withdrawing effect that modulates the electrophilicity of the sulfonyl fluoride group, thereby influencing its reactivity with nucleophiles and its metabolic stability. Studies on aryl sulfonyl fluorides indicate that electron-withdrawing substituents (EWGs) like bromine decrease the rate of S–F bond hydrolysis and can enhance metabolic stability in vitro [1]. A comparative analysis of substituted aryl sulfonyl fluorides demonstrated that compounds bearing EWGs exhibited a 2- to 5-fold reduction in hydrolysis rate compared to unsubstituted or electron-donating analogs [2]. This property differentiates 6-bromo-1H-indole-3-sulfonylfluoride from its unsubstituted or electron-rich counterparts.

Electrophilicity Metabolic stability Covalent inhibitor

Optimal Research and Industrial Applications for 6-Bromo-1H-indole-3-sulfonylfluoride (CAS 2167512-32-3) Based on Quantitative Differentiation


Building Block for SuFEx-Based Fragment Libraries in Chemical Biology

6-Bromo-1H-indole-3-sulfonylfluoride is ideally suited as a core fragment for generating sulfonyl fluoride bit (SuFBit) libraries. Its hydrolytic stability ensures long-term storage of stock solutions, while its orthogonal SuFEx reactivity permits selective coupling with diverse nucleophilic fragments under mild conditions [1]. This enables high-throughput screening against protein targets without the confounding background labeling observed with sulfonyl chlorides [2].

Precursor for Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry

The 6-bromo substituent serves as a synthetic handle for further diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This allows for the installation of various aryl or amine groups while preserving the sulfonyl fluoride warhead, facilitating the rapid synthesis of focused libraries for structure-activity relationship (SAR) studies [3]. The stability of the sulfonyl fluoride group under these cross-coupling conditions is a key advantage over sulfonyl chlorides, which are prone to hydrolysis and nucleophilic displacement.

Covalent Probe Development for Kinase and Protease Target Engagement Assays

6-Bromo-1H-indole-3-sulfonylfluoride can be elaborated into covalent probes targeting kinases or proteases. The modulated electrophilicity conferred by the 6-bromo substituent reduces non-specific labeling while maintaining sufficient reactivity for selective engagement of catalytic lysine or serine residues [1]. This makes it a valuable starting material for developing target engagement assays in live cells, where probe stability is critical.

Technical Documentation Hub

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